molecular formula C10H8ClN B1586888 5-Chloronaphthalen-1-amine CAS No. 2750-80-3

5-Chloronaphthalen-1-amine

Cat. No. B1586888
CAS RN: 2750-80-3
M. Wt: 177.63 g/mol
InChI Key: JRFLIJXBMJNZQP-UHFFFAOYSA-N
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Description

5-Chloronaphthalen-1-amine (5-CNA) is an amine derived from the chlorination of naphthalene. It is a colorless to light yellow liquid with a faint odor. 5-CNA has a variety of industrial applications, including being used as an intermediate in the manufacture of dyes, drugs, and other organic compounds. It is also used as a solvent in the production of lacquers, varnishes, and other coatings. In addition, 5-CNA is used as a reagent in the synthesis of a variety of compounds, including amines, amides, and esters.

Scientific Research Applications

Catalysis and Chemical Reactions

5-Chloronaphthalen-1-amine has been used in catalytic processes and chemical reactions. For example, palladium-Xantphos complexes have been utilized in the selective amination of polyhalopyridines, yielding products with high chemoselectivity and isolated yield (Ji, Li, & Bunnelle, 2003). Additionally, palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes has been shown to rapidly produce 1-aminonaphthalenes under specific conditions, offering improvements in yields for certain substrates (Wang, Magnin, & Hamann, 2003).

Polymer Science

In polymer science, the amine groups in naphthalene derivatives are pivotal for the synthesis of functional polymers. For example, polymers with pendent amine groups have been developed for controlled release systems in pharmaceutical applications (Babazadeh, 2008). Moreover, the electrochemical preparation and characterization of poly(1,5-diaminonaphthalene), a functional polymer, demonstrates the significant role of amine groups in complexing with metal ions and facilitating doping-dedoping reactions (Hong & Park, 2003).

Materials Science

In materials science, derivatives of naphthalene with amine substituents have been explored for their solubility in supercritical carbon dioxide, which is crucial for applications in extraction and material processing. Studies on the solubility of these compounds provide insights into their potential industrial applications (Zacconi et al., 2017).

Sensing and Detection

Aminonaphthalene derivatives have been investigated for their potential in sensing and detection applications. For instance, a ratiometric fluorescent chemosensor constructed with 4,5-diaminonaphthalimide was designed for the selective and visual detection of phosgene (Wang, Zhong, & Song, 2017). This demonstrates the potential of aminonaphthalene derivatives in developing sensitive detection methods for specific chemicals.

Environmental Chemistry

Research on OH radical-initiated atmospheric oxidation of 1-chloronaphthalene provides insights into the environmental fate of such compounds. Understanding these mechanisms is essential for assessing the environmental impact of aminonaphthalene derivatives (Cui et al., 2018).

properties

IUPAC Name

5-chloronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFLIJXBMJNZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403465
Record name 5-chloronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloronaphthalen-1-amine

CAS RN

2750-80-3
Record name 5-chloronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the above synthesized 1-acetamino-5chloronaphthalene (52 mg, 0.24 mmol) in 3 mL EtOH was heated to reflux and treated with 0.5 mL 40% aqueous NaOH solution. The mixture was refluxed until no more starting material could be detected, cooled and concentrated under reduced pressure. The residue was taken up in CH2Cl2 (50 mL) and was washed with H2O (25 mL). The organic layer was dried over MgSO4 and concentrated in vacuo to leave 41 mg (98%) of compound 213A as a white solid.
Quantity
52 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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